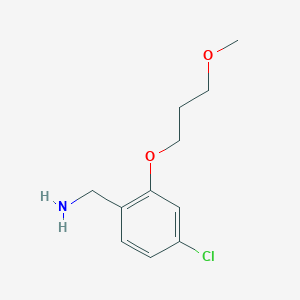![molecular formula C16H17Cl2N3O3 B8568622 tert-butyl N-[[4-(4,6-dichloropyrimidin-2-yl)oxyphenyl]methyl]carbamate CAS No. 1359965-86-8](/img/structure/B8568622.png)
tert-butyl N-[[4-(4,6-dichloropyrimidin-2-yl)oxyphenyl]methyl]carbamate
Descripción general
Descripción
tert-butyl N-[[4-(4,6-dichloropyrimidin-2-yl)oxyphenyl]methyl]carbamate is a chemical compound with a complex structure that includes a tert-butyl group, a dichloropyrimidine moiety, and a benzyl carbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[[4-(4,6-dichloropyrimidin-2-yl)oxyphenyl]methyl]carbamate typically involves multiple steps. One common method includes the reaction of 4,6-dichloropyrimidine with a suitable benzyl alcohol derivative under basic conditions to form the intermediate benzyl ether. This intermediate is then reacted with tert-butyl carbamate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl N-[[4-(4,6-dichloropyrimidin-2-yl)oxyphenyl]methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the dichloropyrimidine moiety, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
tert-butyl N-[[4-(4,6-dichloropyrimidin-2-yl)oxyphenyl]methyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[[4-(4,6-dichloropyrimidin-2-yl)oxyphenyl]methyl]carbamate involves its interaction with specific molecular targets. The dichloropyrimidine moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl N-(2,6-dichloropyrimidin-4-yl)carbamate: Similar structure but with different substitution patterns on the pyrimidine ring.
Tert-butyl N-(4,4-diethoxybutyl)carbamate: Contains a diethoxybutyl group instead of the dichloropyrimidine moiety.
Tert-butyl (4-ethynylphenyl)carbamate: Features an ethynyl group on the phenyl ring.
Uniqueness
tert-butyl N-[[4-(4,6-dichloropyrimidin-2-yl)oxyphenyl]methyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
1359965-86-8 |
|---|---|
Fórmula molecular |
C16H17Cl2N3O3 |
Peso molecular |
370.2 g/mol |
Nombre IUPAC |
tert-butyl N-[[4-(4,6-dichloropyrimidin-2-yl)oxyphenyl]methyl]carbamate |
InChI |
InChI=1S/C16H17Cl2N3O3/c1-16(2,3)24-15(22)19-9-10-4-6-11(7-5-10)23-14-20-12(17)8-13(18)21-14/h4-8H,9H2,1-3H3,(H,19,22) |
Clave InChI |
CKOBUWAYSGOBHT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)OC2=NC(=CC(=N2)Cl)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Dioxaspiro[4.5]decane-6-carbonyl chloride](/img/structure/B8568563.png)


![1-Bromo-4-[(prop-2-yn-1-yl)oxy]butane](/img/structure/B8568577.png)









